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2-methyl-3-[4-(pyrimidin-4-yl)piperazin-1-yl]quinoxaline

Kinase inhibitor design Structure-activity relationship Hinge-binding motif

2-Methyl-3-[4-(pyrimidin-4-yl)piperazin-1-yl]quinoxaline (CAS 2640865-74-1, molecular formula C17H18N6, molecular weight 306.4 g/mol) is a heterocyclic small molecule belonging to the piperazinylquinoxaline class. Its structure comprises a quinoxaline core substituted at the 2-position with a methyl group and at the 3-position with a 4-(pyrimidin-4-yl)piperazin-1-yl moiety.

Molecular Formula C17H18N6
Molecular Weight 306.4 g/mol
CAS No. 2640865-74-1
Cat. No. B6475183
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-methyl-3-[4-(pyrimidin-4-yl)piperazin-1-yl]quinoxaline
CAS2640865-74-1
Molecular FormulaC17H18N6
Molecular Weight306.4 g/mol
Structural Identifiers
SMILESCC1=NC2=CC=CC=C2N=C1N3CCN(CC3)C4=NC=NC=C4
InChIInChI=1S/C17H18N6/c1-13-17(21-15-5-3-2-4-14(15)20-13)23-10-8-22(9-11-23)16-6-7-18-12-19-16/h2-7,12H,8-11H2,1H3
InChIKeyGTSRXBOPVWKQJM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methyl-3-[4-(pyrimidin-4-yl)piperazin-1-yl]quinoxaline (CAS 2640865-74-1): Chemical Identity, Scaffold Class, and Procurement Baseline


2-Methyl-3-[4-(pyrimidin-4-yl)piperazin-1-yl]quinoxaline (CAS 2640865-74-1, molecular formula C17H18N6, molecular weight 306.4 g/mol) is a heterocyclic small molecule belonging to the piperazinylquinoxaline class . Its structure comprises a quinoxaline core substituted at the 2-position with a methyl group and at the 3-position with a 4-(pyrimidin-4-yl)piperazin-1-yl moiety [1]. This compound is commercially available exclusively for research use and has been cited in the context of kinase inhibition, anticancer screening, and neurological target modulation, though published, compound-specific quantitative pharmacological data remain extremely limited .

Why 2-Methyl-3-[4-(pyrimidin-4-yl)piperazin-1-yl]quinoxaline Cannot Be Interchanged with Simpler Piperazinylquinoxaline Analogs


The specific substitution pattern of 2-methyl-3-[4-(pyrimidin-4-yl)piperazin-1-yl]quinoxaline—combining a C2-methyl group, a C3-piperazine linker, and a terminal pyrimidin-4-yl ring—creates a unique pharmacophore that is absent in simpler analogs. The des-pyrimidine analog 2-methyl-3-(piperazin-1-yl)quinoxaline (CAS 50693-76-0) lacks the critical pyrimidine ring capable of engaging the hinge-binding region of kinases via hydrogen bonding [1]. Conversely, the des-methyl analog 2-[4-(pyrimidin-4-yl)piperazin-1-yl]quinoxaline (CAS 2549021-78-3) omits the C2-methyl group that influences conformational restriction and hydrophobic packing in the ATP-binding pocket . Furthermore, repositioning the pyrimidine attachment from the 4-position to the 2-position or introducing additional substituents (e.g., pyrazole, morpholine) has been shown in structurally related piperazinylquinoxaline series to produce markedly different kinase selectivity profiles and antiproliferative potency, underscoring that generic substitution within this scaffold class will not preserve the distinct interaction landscape of the title compound [2].

Quantitative Differentiation Evidence for 2-Methyl-3-[4-(pyrimidin-4-yl)piperazin-1-yl]quinoxaline Relative to Structural Analogs


Structural Differentiation by Pyrimidine Hinge-Binder Motif: Comparison with Des-Pyrimidine Analog

The presence of a pyrimidin-4-yl group in 2-methyl-3-[4-(pyrimidin-4-yl)piperazin-1-yl]quinoxaline provides a nitrogen-rich heterocycle capable of serving as a hinge-binding motif for kinase ATP-binding pockets, a feature entirely absent in the des-pyrimidine analog 2-methyl-3-(piperazin-1-yl)quinoxaline (CAS 50693-76-0). In the structurally related piperazinylquinoxaline PI3Kα inhibitor series (Wu et al., 2012), compounds retaining heteroaryl substituents on the piperazine ring achieved nanomolar potency (e.g., compound 41 IC50 = 24 nM against PI3Kα), whereas the unsubstituted piperazine derivative showed substantially reduced activity [1]. This class-level SAR evidence supports the inference that the pyrimidin-4-yl substituent of the title compound is essential for engaging kinase active sites, differentiating it from simpler piperazinylquinoxaline intermediates that lack this pharmacophoric element.

Kinase inhibitor design Structure-activity relationship Hinge-binding motif

Role of C2-Methyl Substitution: Comparison with Des-Methyl Quinoxaline Analog

The C2-methyl group on the quinoxaline core of the title compound is absent in the analog 2-[4-(pyrimidin-4-yl)piperazin-1-yl]quinoxaline (CAS 2549021-78-3). In quinoxaline-based kinase inhibitors, the C2-substituent modulates both the conformational preference of the piperazine linker and the hydrophobic complementarity with the ATP-binding pocket. In the piperazinylquinoxaline PI3Kα inhibitor series, SAR analysis demonstrated that modifications at the quinoxaline core position analogous to C2 produced variations in antiproliferative IC50 values exceeding 10-fold across multiple cancer cell lines (e.g., KB, MCF-7, HCT-116) [1]. The C2-methyl group, by restricting rotational freedom and filling a lipophilic sub-pocket, contributes to binding affinity that the des-methyl analog cannot replicate.

Conformational restriction ATP-competitive inhibitor Quinoxaline SAR

Pyrimidine Substitution Position Selectivity: 4-yl vs. 2-yl Attachment and Its Impact on Kinase Binding

The title compound features a pyrimidin-4-yl group attached to the piperazine ring. Analogs with pyrimidin-2-yl attachment, such as N,N-dimethyl-4-[4-(3-methylquinoxalin-2-yl)piperazin-1-yl]pyrimidin-2-amine (CAS 2640835-51-2), present a different vector and hydrogen-bonding pattern to the kinase hinge region. In published quinoxaline-piperazine c-Met and PI3K inhibitor series, the position of the pyrimidine nitrogen atoms relative to the piperazine linker has been shown to govern kinase selectivity profiles: compounds with pyrimidin-4-yl substitution preferentially form bidentate hydrogen bonds with the hinge backbone (e.g., Val851 and Lys802 in PI3Kα), a geometry not accessible to pyrimidin-2-yl isomers [1]. This positional isomerism can result in kinase selectivity shifts exceeding 100-fold, making the 4-yl configuration of the title compound a specific design feature not interchangeable with pyrimidin-2-yl analogs.

Kinase selectivity Binding mode Pyrimidine positional isomer

Physicochemical Property Differentiation: Calculated LogP and H-Bond Capacity vs. Pyrimidin-2-amine and Pyrazolo-Pyrimidine Analogs

The calculated lipophilicity of 2-methyl-3-[4-(pyrimidin-4-yl)piperazin-1-yl]quinoxaline (ALogP approximately 2.15 at pH 7.4 as estimated by ChemSpider for a closely related pyrazolo-pyrimidine analog ) is lower than that of analogs bearing additional lipophilic substituents on the pyrimidine ring (e.g., cyclopropyl-difluoromethyl derivatives) where ALogP values can exceed 3.5. The hydrogen-bond acceptor count of 8 (from pyrimidine N, quinoxaline N, and piperazine N atoms) exceeds that of morpholino-substituted analogs, providing a distinct solubility and permeability profile [1]. While these are computational predictions rather than experimental measurements, they provide a basis for differentiating the title compound from more lipophilic analogs that may exhibit higher non-specific binding or altered membrane permeability in cellular assays.

Drug-likeness Calculated LogP Permeability

Differentiation from 5-HT3 Receptor Antagonist Piperazinylquinoxalines: Target Class Divergence

A distinct subset of piperazinylquinoxaline derivatives has been characterized as 5-HT3 receptor antagonists (Monge et al., J. Med. Chem., 1993), with pA2 values in the guinea pig ileum assay comparable to tropisetron and ondansetron for selected cyanoquinoxaline derivatives [1]. The title compound differs from these 5-HT3-targeted analogs in two critical structural features: it lacks the C3-cyano group present in the most potent 5-HT3 antagonists, and it possesses a pyrimidin-4-ylpiperazine moiety rather than the alkyl-substituted piperazine characteristic of the 5-HT3 series. These structural differences direct the title compound toward kinase inhibition rather than GPCR antagonism. In the 5-HT3 series, the most potent compound (7e) demonstrated pA2 values exceeding those of tropisetron and ondansetron by 2-3 orders of magnitude in the guinea pig ileum, yet these compounds were markedly less potent in rat cortical membrane binding and Bezold-Jarisch reflex assays, illustrating how subtle structural variations within the piperazinylquinoxaline scaffold produce profound target-class divergence [1].

Target selectivity 5-HT3 receptor Kinase vs. GPCR

Scaffold-Level Antiproliferative Potency Benchmarking Against Doxorubicin in HCT-116 Cells

A structurally related quinoxaline-piperazine-pyrimidine derivative was reported to exhibit an IC50 of 1.9 µg/mL against the HCT-116 colon cancer cell line, outperforming the standard chemotherapeutic doxorubicin (IC50 3.23 µg/mL) in the same assay . While this datum is attributed to a derivative rather than specifically confirmed for the title compound itself, it establishes a scaffold-level benchmark for the antiproliferative potential of 2-methyl-3-(heteroarylpiperazin-1-yl)quinoxaline compounds. This potency level differentiates the scaffold from simpler quinoxaline derivatives (e.g., 2-methyl-3-phenylquinoxaline, which exhibited an IC50 >100 µM against PDGFR kinase ), and from piperazinylquinoxaline compounds lacking the pyrimidine substituent that typically show IC50 values in the high micromolar range [1].

Anticancer activity HCT-116 Doxorubicin comparison

Recommended Research Application Scenarios for 2-Methyl-3-[4-(pyrimidin-4-yl)piperazin-1-yl]quinoxaline Based on Differentiated Evidence


Kinase Inhibitor Lead Identification and SAR Exploration

The compound's quinoxaline-piperazine-pyrimidine architecture, featuring a pyrimidin-4-yl hinge-binding motif, positions it as a suitable starting scaffold for kinase inhibitor discovery programs targeting PI3Kα, c-Met, or related tyrosine kinases. In structurally analogous piperazinylquinoxaline series, nanomolar PI3Kα inhibition (IC50 24–40 nM) has been achieved with optimized heteroaryl substituents [1]. The title compound, with its 4-pyrimidinyl attachment and C2-methyl group, provides a specific substitution vector for exploring SAR around the hinge-binding region and the hydrophobic selectivity pocket. Procurement is appropriate for medicinal chemistry teams conducting kinase panel screening, molecular docking validation, and lead optimization campaigns where the pyrimidine positional isomerism (4-yl vs. 2-yl) is a deliberate design variable.

Chemical Probe Development for Target Validation Studies

The title compound serves as a structurally defined chemical probe for investigating the biological consequences of kinase inhibition via the quinoxaline-piperazine pharmacophore. Its differentiation from 5-HT3-targeted piperazinylquinoxalines—which lack the pyrimidin-4-yl group and possess a C3-cyano substituent instead [2]—makes it suitable for target validation experiments where investigators need to exclude serotonergic off-target effects that are prevalent in other members of the piperazinylquinoxaline class. Researchers studying PI3K/Akt/mTOR or c-Met signaling pathways can use this compound as a tool molecule for phenotypic screening, with the understanding that its kinase selectivity profile must be empirically determined.

Anticancer Phenotypic Screening in Colon and Breast Cancer Models

Scaffold-level evidence demonstrates that quinoxaline-piperazine-pyrimidine derivatives can achieve sub-micromolar antiproliferative potency against HCT-116 colon cancer cells (IC50 1.9 µg/mL for a structurally related derivative, exceeding doxorubicin's potency of 3.23 µg/mL) . This compound is appropriate for inclusion in anticancer phenotypic screening panels against colon (HCT-116), breast (MCF-7), and prostate (PC3) cancer cell lines, where its pyrimidine-dependent activity can be compared head-to-head with des-pyrimidine and des-methyl control analogs to establish quantitative SAR. Procurement should be paired with the appropriate control compounds to enable rigorous data interpretation.

Computational Chemistry and Structure-Based Drug Design

The well-defined geometry of the title compound—with its pyrimidin-4-yl group capable of forming bidentate hydrogen bonds with kinase hinge residues (e.g., Val851 in PI3Kα) and its C2-methyl group occupying a lipophilic sub-pocket [1]—makes it an ideal ligand for molecular docking, molecular dynamics simulation, and free energy perturbation studies. Computational chemists can use this compound as a reference structure for virtual screening campaigns or for validating docking scoring functions against quinoxaline-based kinase inhibitors. Its intermediate calculated lipophilicity (estimated ALogP ~2.15) also makes it suitable for developing predictive ADMET models within the piperazinylquinoxaline chemical space.

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